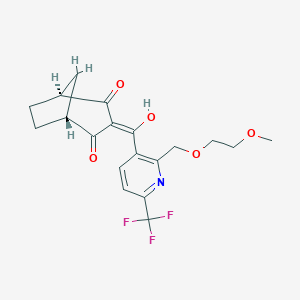

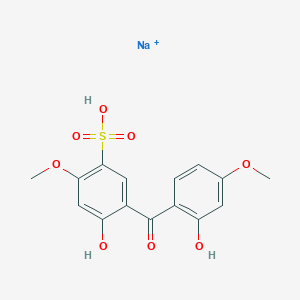

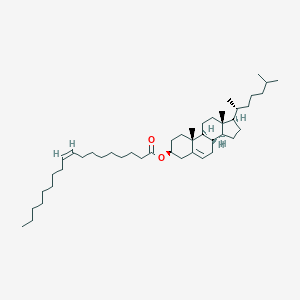

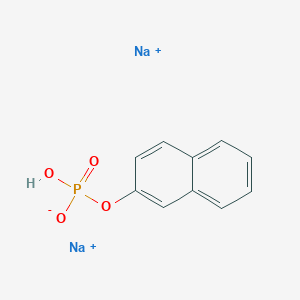

Sodium naphthalen-2-yl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium naphthalen-2-yl phosphate is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of Sodium naphthalen-2-yl phosphate is not explicitly mentioned in the available literature. However, alkali metal naphthalenides, such as lithium and sodium naphthalenide, are known to be powerful reducing agents used in various organic and inorganic syntheses34.Molecular Structure Analysis

The molecular structure of Sodium naphthalen-2-yl phosphate is not explicitly provided in the available literature. However, related compounds such as Sodium phosphate and Naphthalen-2-yl diphenyl phosphate have been studied567.Chemical Reactions Analysis

Specific chemical reactions involving Sodium naphthalen-2-yl phosphate are not detailed in the available literature. However, Sodium phosphate is known to react with hydrochloric acid to form phosphoric acid and sodium chloride8.Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium naphthalen-2-yl phosphate are not explicitly provided in the available literature. However, Sodium phosphates are known to be white, crystalline solids or powders, highly soluble in water10.科学研究应用

Electrochemical Remediation

A study by Pepprah and Khire (2008) investigated the electroremediation of naphthalene in aqueous solutions using alternating and direct currents. The research demonstrated that alternating current (AC) could degrade naphthalene almost completely over 48 hours, compared to a 65% reduction with direct current (DC). This indicates potential applications in water treatment and environmental remediation Pepprah & Khire, 2008.

Solvent Extraction for Pollutant Removal

Shao et al. (2016) explored the efficient removal of naphthalene-2-ol, a biologically recalcitrant pollutant, from aqueous solutions by solvent extraction. The study identified tributyl phosphate (TBP) as an effective extractant, achieving a 98% extraction efficiency. This suggests applications in the treatment of dye wastewater and other polluted water sources Shao et al., 2016.

Energy Storage

Cabañero et al. (2019) reported on sodium naphthalene-2,6-dicarboxylate as a promising anode material for sodium-ion batteries. The compound exhibited stable capacities and good rate capability, underlining its potential for use in energy storage applications Cabañero et al., 2019.

Enhancing Photophysical Properties

Jayabharathi et al. (2015) synthesized and characterized 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole and its derivatives, observing enhanced photoluminescence when anchored to superparamagnetic nanoparticles. This research has implications for the development of materials with advanced optical and magnetic properties Jayabharathi et al., 2015.

安全和危害

The safety and hazards associated with Sodium naphthalen-2-yl phosphate are not explicitly mentioned in the available literature. However, Sodium phosphate is generally safe for consumption in moderate amounts, excessive intake can have potential health risks111213.

未来方向

The future directions for research on Sodium naphthalen-2-yl phosphate are not explicitly mentioned in the available literature. However, there is ongoing research into the use of naphthalenides and phosphates in various fields1415.

Please note that the information provided is based on the available literature and may not be fully applicable to Sodium naphthalen-2-yl phosphate due to its specific characteristics. Further research is needed to provide a comprehensive analysis of Sodium naphthalen-2-yl phosphate.

属性

IUPAC Name |

disodium;naphthalen-2-yl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCLXKFIXXQHKE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

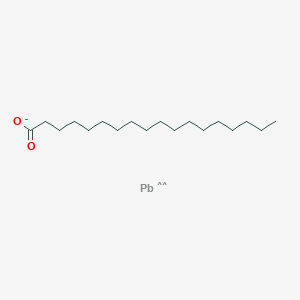

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Na2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium naphthalen-2-yl phosphate | |

CAS RN |

31681-98-8 |

Source

|

| Record name | 2-Naphthalenol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-naphthyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。